An In-depth Technical Guide to the Physicochemical Properties of Myristamidopropyl Dimethylamine
An In-depth Technical Guide to the Physicochemical Properties of Myristamidopropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
Myristamidopropyl Dimethylamine is a cationic surfactant of the amidoamine class, recognized for its applications in personal care products and as an effective antimicrobial agent, notably in ophthalmic solutions. A thorough understanding of its physicochemical properties is fundamental for formulation development, predicting its behavior in biological systems, and ensuring its safe and effective application. This guide provides a detailed overview of these properties, methodologies for their determination, and a visualization of its synthesis and proposed mechanism of action.
Core Physicochemical Properties
The key physicochemical parameters of Myristamidopropyl Dimethylamine are summarized below, providing a quantitative profile of the molecule.
| Property | Value | Source |
| IUPAC Name | N-[3-(dimethylamino)propyl]tetradecanamide | [1] |
| Synonyms | Dimethylaminopropyl myristamide, N-(3-(Dimethylamino)propyl)myristamide | [2][3] |
| CAS Number | 45267-19-4 | [2][3] |
| Molecular Formula | C19H40N2O | [2][3] |
| Molecular Weight | 312.53 g/mol | [2][3] |
| Physical State | Solid | [2][3] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 208-215 °C at 1-2 Torr | [4] |
| Density | 0.879 g/cm³ | [4] |
| pKa (Predicted) | 16.29 ± 0.46 | [4] |
| Water Solubility | Insoluble | [3] |
| LogP (Octanol-Water Partition Coefficient) (Estimated) | 5.580 - 6.2 | [1][5] |
Synthesis of Myristamidopropyl Dimethylamine
The synthesis of Myristamidopropyl Dimethylamine is typically achieved through an amidation reaction. This process involves the reaction of myristoyl chloride with N,N-dimethyl-1,3-propanediamine. The lone pair of the primary amine on N,N-dimethyl-1,3-propanediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of myristoyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond.
Proposed Antimicrobial Mechanism of Action
Myristamidopropyl Dimethylamine's efficacy as an antimicrobial agent is attributed to its cationic surfactant properties. The positively charged dimethylaminopropyl headgroup electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for the experimental determination of the key physicochemical properties of Myristamidopropyl Dimethylamine.
Melting Point Determination
The melting point of a solid compound like Myristamidopropyl Dimethylamine can be determined using a melting point apparatus, such as a Mel-Temp or similar device.
Methodology:
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A small, dry sample of Myristamidopropyl Dimethylamine is finely powdered.
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The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
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The melting point is reported as a range between these two temperatures.
Boiling Point Determination
Due to its high boiling point, the boiling point of Myristamidopropyl Dimethylamine is determined under reduced pressure to prevent decomposition.
Methodology:
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A small amount of Myristamidopropyl Dimethylamine is placed in a small test tube.
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A capillary tube, sealed at one end, is placed open-end-down into the test tube.
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The apparatus is connected to a vacuum source to reduce the pressure to a known value (e.g., 1-2 Torr).
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The sample is slowly heated in a heating bath.
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As the liquid heats, a stream of bubbles will emerge from the capillary tube.
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The heating is discontinued, and the liquid is allowed to cool slowly.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure.
pKa Determination
The pKa of the tertiary amine group in Myristamidopropyl Dimethylamine can be determined by potentiometric titration.
Methodology:
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A known concentration of Myristamidopropyl Dimethylamine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent due to its low water solubility.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Solubility Determination
The solubility of Myristamidopropyl Dimethylamine in various solvents can be determined using the shake-flask method.
Methodology:
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An excess amount of solid Myristamidopropyl Dimethylamine is added to a known volume of the solvent in a sealed flask.
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The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of Myristamidopropyl Dimethylamine in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).
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The solubility is expressed as the concentration of the saturated solution.
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantitative analysis.
Methodology:
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Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
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A known amount of Myristamidopropyl Dimethylamine is dissolved in one of the phases (typically the one in which it is more soluble).
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The solution is then mixed with an equal volume of the other phase in a separatory funnel.
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The funnel is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
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The mixture is allowed to stand until the two phases have completely separated.
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The concentration of Myristamidopropyl Dimethylamine in both the n-octanol and water phases is determined using an appropriate analytical method like HPLC.
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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LogP is then calculated as the base-10 logarithm of P.
